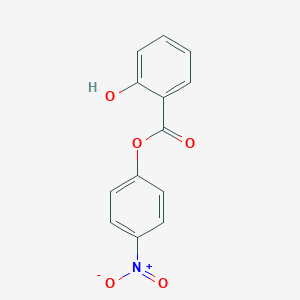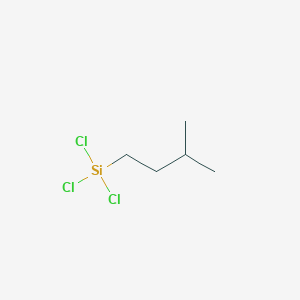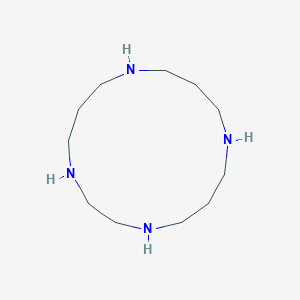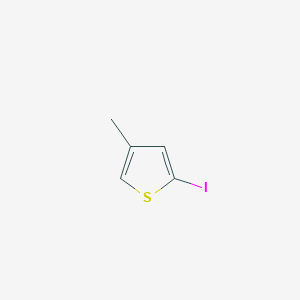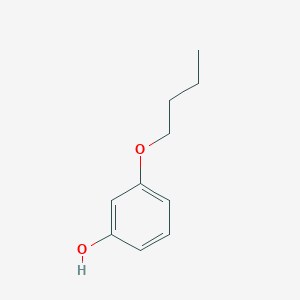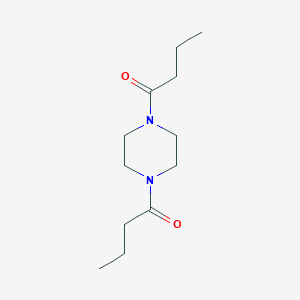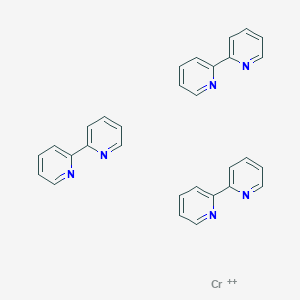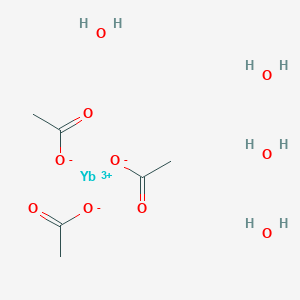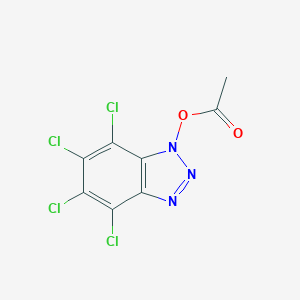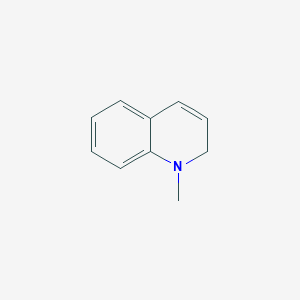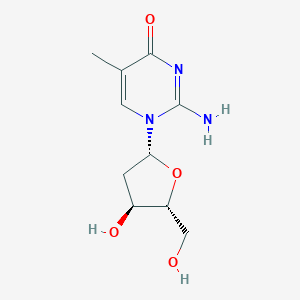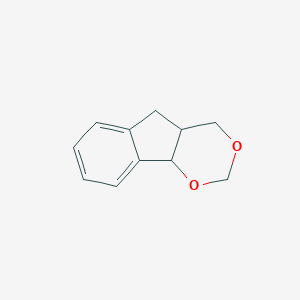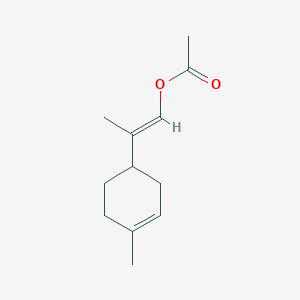
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate, also known as MCPA, is a fragrance ingredient that is commonly used in the cosmetic and fragrance industry. This compound is known for its floral and fruity odor, which makes it a popular choice for perfumes, lotions, and other scented products. In recent years, there has been a growing interest in the scientific research applications of MCPA, particularly in the areas of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate is not fully understood, but it is believed to act as an agonist for certain olfactory receptors in the nose. This activation of olfactory receptors leads to the perception of the compound's odor.
Biochemical And Physiological Effects
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have a number of biochemical and physiological effects. In one study, it was shown to have antioxidant properties, which may make it useful in the development of new antioxidant therapies. Additionally, 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate in lab experiments is that it is a relatively stable compound that is easy to work with. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be limited to olfactory perception and may not have broader physiological effects.
Future Directions
There are several potential future directions for research on 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate. One area of interest is in understanding the molecular mechanisms underlying its olfactory effects. Additionally, there is interest in exploring the potential therapeutic applications of 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate, particularly in the areas of inflammation and oxidative stress. Finally, there is potential for 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate to be used as a tool in neuroscience research, as it could be used to selectively activate certain olfactory receptors in the brain.
Synthesis Methods
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate can be synthesized by reacting 4-methylcyclohex-3-ene-1-carboxylic acid with acetic anhydride in the presence of a catalyst. This reaction produces 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate as a colorless liquid with a boiling point of 208-209°C.
Scientific Research Applications
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new fragrances and scented products. 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have a unique odor profile that is different from other fragrance compounds, making it a valuable addition to the fragrance industry.
properties
CAS RN |
15593-88-1 |
|---|---|
Product Name |
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate |
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)prop-1-enyl acetate |
InChI |
InChI=1S/C12H18O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,8,12H,5-7H2,1-3H3 |
InChI Key |
CKITWLJZALNJDV-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CCC(CC1)/C(=C/OC(=O)C)/C |
SMILES |
CC1=CCC(CC1)C(=COC(=O)C)C |
Canonical SMILES |
CC1=CCC(CC1)C(=COC(=O)C)C |
Other CAS RN |
15593-88-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



